molecular formula C25H23N5O6 B2761818 ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534567-11-8

ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2761818
CAS No.: 534567-11-8
M. Wt: 489.488
InChI Key: MBPLIMXHBYLCRO-QYQHSDTDSA-N
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Description

Ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a fused tricyclic core with a benzoyl-substituted imino group and an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O6/c1-5-36-25(33)18-13-17-21(26-20-11-6-7-12-28(20)24(17)32)29(14(2)3)22(18)27-23(31)16-9-8-10-19(15(16)4)30(34)35/h6-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPLIMXHBYLCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tricyclic derivatives with variations in the benzoyl substituent and side-chain modifications. Key analogs and their comparative properties are outlined below:

Table 1: Comparative Analysis of Key Structural Analogs

Compound Name Substituent (R) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Properties/Applications
Target Compound 2-methyl-3-nitrobenzoyl ~493.4* ~3.2* 8 Potential kinase inhibition (inferred)
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-...tetradeca-...carboxylate 3-chlorobenzoyl 474.5 2.7 7 Antimicrobial activity; moderate solubility
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-...tetradeca-...carboxylate 3-fluorobenzoyl ~479.4* ~2.9* 8 Enhanced metabolic stability
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-...tetradeca-...carboxylate 3-methylbenzoyl 474.5 2.7 6 Improved bioavailability; XLogP3 = 2.7

*Estimated based on structural similarity.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Nitro, Chloro, Fluoro): The target compound’s 2-methyl-3-nitrobenzoyl group increases hydrophobicity (higher XLogP3) compared to chloro or fluoro analogs.
  • Methoxypropyl Side Chain (Analog in ):
    The 3-methoxypropyl group in introduces flexibility and hydrogen-bonding capacity, lowering XLogP3 (2.7) and improving solubility compared to the target compound.

Crystallographic and Conformational Analysis

  • Ring Puckering and Hydrogen Bonding: Analogous tricyclic systems exhibit varied ring puckering (quantified via Cremer-Pople parameters ), influencing packing efficiency and crystal stability. The nitro group in the target compound may disrupt hydrogen-bonding networks compared to methyl or methoxy groups .

Biological Activity

Ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in biological applications, particularly in antimicrobial and anticancer activities. This article presents a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound exhibits a unique triazine framework which is known for its diverse biological activities. Its molecular formula is C14H18N4O3C_{14}H_{18}N_{4}O_{3} with a molecular weight of 290.32 g/mol. The structural complexity allows for interactions with various biological targets.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of triazene derivatives, including the compound . Research indicates that triazene compounds can inhibit the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several synthesized triazenes have shown promising results:

CompoundMIC (µg/mL)Target Organism
T19.937Candida albicans
T20.02Staphylococcus aureus (MRSA)
T30.03Mycobacterium smegmatis

These results suggest that ethyl 6-(2-methyl-3-nitrobenzoyl)imino derivatives may serve as effective alternatives to combat microbial resistance .

Anticancer Activity

The anticancer potential of triazene compounds has been extensively studied. A notable study evaluated the antiproliferative effects of various triazene derivatives against human cancer cell lines:

Cell LineIC50 (µg/mL)
Burkitt Lymphoma DAUDI4.91
Colon Adenocarcinoma HT-295.59

These findings indicate that the compound may exhibit strong cytotoxic effects against specific cancer types, supporting its further investigation as a therapeutic agent .

The mechanism by which triazene compounds exert their biological effects involves several pathways:

  • Alkylation of DNA : Triazenes can form covalent bonds with DNA, leading to strand breaks and apoptosis in rapidly dividing cells.
  • Inhibition of Enzymatic Activity : The nitro group in the structure may participate in redox reactions that affect cellular signaling pathways.
  • Interaction with Membrane Proteins : The compound's lipophilicity allows it to penetrate cell membranes and interact with membrane-bound receptors.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial activity of ethyl 6-(2-methyl-3-nitrobenzoyl)imino was tested against clinical isolates of resistant bacteria. The results confirmed its effectiveness against strains such as MRSA and Escherichia coli, highlighting its potential use in treating infections caused by resistant pathogens .

Evaluation of Anticancer Properties

A study conducted on various human cancer cell lines revealed that the compound significantly inhibited cell proliferation at low concentrations. Further analysis indicated that the mechanism involved apoptosis mediated by DNA damage .

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